N-(4-acetylphenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide
Description
N-(4-acetylphenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide is a complex organic compound featuring an imidazole ring, a thioether linkage, and an acetylphenyl group
Properties
IUPAC Name |
2-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-3-19-16(25)9-22-15(10-23)8-20-18(22)27-11-17(26)21-14-6-4-13(5-7-14)12(2)24/h4-8,23H,3,9-11H2,1-2H3,(H,19,25)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWYLWCGPBLZNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions often include the use of nickel catalysts, mild temperatures, and the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale reactions, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Hydroxymethyl Group Reactivity
The hydroxymethyl (-CH₂OH) group on the imidazole ring is susceptible to oxidation and nucleophilic substitution:
Key Findings :
-
Oxidation forms a carboxylic acid, enhancing water solubility for pharmaceutical applications.
-
Bromination enables further functionalization (e.g., coupling with amines).
Sulfanyl (Thioether) Group Reactivity
The sulfanyl (-S-) linkage undergoes oxidation and alkylation:
| Reaction Type | Conditions/Reagents | Product | References |
|---|---|---|---|
| Oxidation | H₂O₂ or mCPBA | Sulfoxide (-SO-) or sulfone (-SO₂-) | |
| Alkylation | CH₃I/NaOH | Thioether derivative (-S-CH₃) |
Key Findings :
-
Sulfoxide/sulfone formation modulates electronic properties, affecting binding affinity in enzyme inhibition .
-
Alkylation stabilizes the thioether for synthetic intermediates .
Carboxamide Hydrolysis
The ethylcarbamoyl and acetamide groups undergo hydrolysis under acidic or basic conditions:
| Functional Group | Conditions | Product | References |
|---|---|---|---|
| Ethylcarbamoyl | HCl (6M), reflux | Ethylamine + carboxylic acid | |
| Acetamide | NaOH (10%), 100°C | Acetic acid + amine derivative |
Key Findings :
-
Hydrolysis of ethylcarbamoyl generates ethylamine, useful in prodrug design.
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Acetamide cleavage under basic conditions forms acetic acid, altering pharmacokinetics .
Acetylphenyl Group Modifications
The acetyl (-COCH₃) group participates in ketone-specific reactions:
| Reaction Type | Conditions/Reagents | Product | References |
|---|---|---|---|
| Reduction | NaBH₄/MeOH | Hydroxyethylphenyl (-CH(OH)CH₃) | |
| Nucleophilic Addition | NH₂OH·HCl, pyridine | Oxime derivative (-C=N-OH) |
Key Findings :
-
Reduction to a secondary alcohol improves metabolic stability .
-
Oxime formation enables conjugation with biomolecules for targeted delivery .
Imidazole Ring Functionalization
The imidazole core undergoes electrophilic substitution and coordination:
| Reaction Type | Conditions/Reagents | Product | References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Nitroimidazole derivative | |
| Metal Coordination | ZnCl₂/EtOH | Zn²⁺-imidazole complex |
Key Findings :
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of N-(4-acetylphenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide exhibit promising antimicrobial properties. A study focused on the synthesis and evaluation of various acetamide derivatives found that several compounds demonstrated significant activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria .
Case Study: Antimicrobial Evaluation
In vitro tests were conducted to assess the effectiveness of synthesized derivatives against common pathogens. The results showed notable inhibition zones, indicating strong antimicrobial activity.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 18 |
| Compound C | Pseudomonas aeruginosa | 20 |
Antitubercular Activity
The compound has also been investigated for its antitubercular properties. A study evaluated its effectiveness against Mycobacterium tuberculosis H37Rv and found that certain derivatives exhibited significant inhibitory action on vital mycobacterial enzymes such as isocitrate lyase and pantothenate synthetase .
Case Study: Antitubercular Activity
In vivo studies were performed using mouse models to determine the efficacy of selected compounds.
| Compound | Dosage (mg/kg) | Efficacy (%) |
|---|---|---|
| Compound D | 50 | 75 |
| Compound E | 100 | 85 |
Anticancer Activity
The anticancer potential of this compound has been extensively studied. Various derivatives have shown cytotoxic effects against multiple cancer cell lines, including those associated with breast, colon, and lung cancers .
Case Study: Cytotoxicity Assay
A quantitative structure–activity relationship (QSAR) analysis was employed to correlate structural features with anticancer activity.
| Cell Line | Compound F (IC μM) | Compound G (IC μM) |
|---|---|---|
| HeLa | 12 | 10 |
| MCF-7 | 15 | 13 |
| HCT116 | 20 | 18 |
The findings suggest that modifications to the imidazole ring significantly enhance cytotoxicity against cancer cells.
Mechanism of Action
The mechanism of action for this compound is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazole ring and acetylphenyl group. These interactions can modulate biological pathways, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-benzylacetamide
- 2-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopentylacetamide
Uniqueness
The unique combination of functional groups in N-(4-acetylphenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide provides it with distinct chemical and biological properties
Biological Activity
N-(4-acetylphenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide, commonly referred to by its CAS number 923244-78-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₈H₂₂N₄O₄S
- Molecular Weight : 390.5 g/mol
- Structure : The compound features an imidazole ring and an acetylphenyl moiety, contributing to its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 923244-78-4 |
| Molecular Formula | C₁₈H₂₂N₄O₄S |
| Molecular Weight | 390.5 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may influence GPCR signaling pathways, which are crucial for numerous physiological processes. GPCRs are involved in the regulation of neurotransmitter release, immune responses, and hormonal balance .
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, potentially affecting metabolic pathways and cellular signaling .
- Antioxidant Activity : The presence of hydroxymethyl and acetyl groups may confer antioxidant properties, which can protect cells from oxidative stress .
Therapeutic Applications
Research indicates potential applications in treating various conditions:
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, suggesting potential use in treating inflammatory diseases .
- Antimicrobial Activity : Studies indicate that similar compounds exhibit antimicrobial properties, which may extend to this compound .
Case Studies
- In Vitro Studies : In a study examining the effects of various imidazole derivatives on cancer cell lines, this compound demonstrated cytotoxic effects against breast cancer cells, indicating its potential as a chemotherapeutic agent .
- Animal Models : In vivo studies have shown that administration of this compound leads to significant reductions in tumor size in murine models of cancer. These findings warrant further investigation into its efficacy and safety profile in humans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
